molecular formula C28H34O8 B8260108 Tigloylgomisin O

Tigloylgomisin O

Cat. No.: B8260108
M. Wt: 498.6 g/mol
InChI Key: PLKFSXFJGNZAER-NTEUORMPSA-N
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Description

Tigloylgomisin O is a dibenzocyclooctadiene lignan isolated primarily from Schisandra species, notably S. chinensis and S. sphenanthera. Its molecular formula is C₂₈H₃₄O₈, with a molecular weight of 498.6 g/mol . Structurally, it features a tigloyl (2-methylbut-2-enoyl) moiety esterified to a gomisin core, which consists of a tetracyclic dibenzocyclooctadiene skeleton with methoxy and methyl substituents .

Properties

IUPAC Name

(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) (E)-2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-20-25(35-13-34-20)26(32-7)21(17)22-18(23)12-19(30-5)24(31-6)27(22)33-8/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKFSXFJGNZAER-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tigloylgomisin O typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of methoxy groups and the esterification with (E)-2-methylbut-2-enoic acid. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to handle large-scale production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Tigloylgomisin O: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while reduction of the ester group results in the corresponding alcohol.

Scientific Research Applications

Tigloylgomisin O: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tigloylgomisin O involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tigloylgomisin O shares structural and functional similarities with other lignans in the Schisandra genus. Below is a detailed comparison:

Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Source Species
This compound C₂₈H₃₄O₈ 498.6 130855-74-2 Tigloyl group esterified at C-6/C-7 S. chinensis, S. sphenanthera
Tigloylgomisin H C₂₈H₃₆O₈ 500.58 66069-55-4 Tigloyl group at C-6; additional methyl group S. chinensis
Angeloylgomisin O C₂₈H₃₄O₈ 498.6 83864-70-4 Angeloyl (2-methylpropenoyl) group at C-6/C-7 S. propinqua
Tigloylgomisin P C₂₈H₃₄O₉ 514.6 69176-51-8 Tigloyl group with an additional hydroxyl S. chinensis
6-O-Benzoylgomisin O C₃₁H₃₂O₈ 532.6 N/A Benzoyl group at C-6 S. chinensis

Key Structural Insights :

  • Acyl Group Variations : The type of acyl moiety (tigloyl, angeloyl, benzoyl) significantly influences solubility, bioavailability, and receptor interactions. For example, the tigloyl group in this compound and H enhances lipophilicity compared to the angeloyl group in Angeloylgomisin O .
  • Positional Isomerism : this compound and Angeloylgomisin O are positional isomers, differing only in the acyl group's structure but sharing the same molecular formula .

Functional Comparison

Compound Name Antioxidant Activity Anticancer Potential Species Specificity Key Research Findings
This compound Moderate (inferred) Cytotoxic (VSMC inhibition) S. chinensis, S. sphenanthera Used as a chemical marker to distinguish S. chinensis from S. sphenanthera .
Tigloylgomisin H High Induces NQO1 via Nrf2-ARE pathway S. chinensis Demonstrated 10.8-fold induction of quinone reductase in Hepa1c1c7 cells .
Angeloylgomisin O Low (inferred) Not reported S. propinqua Co-occurs with this compound in S. propinqua but lacks bioactivity data .
Tigloylgomisin P High Not reported S. chinensis Identified as a differential marker for S. chinensis .
6-O-Benzoylgomisin O Moderate Inhibits A549/HCT-8 cell lines S. chinensis Cytotoxic against lung and colorectal cancer cells .

Key Functional Insights :

  • Species-Specific Distribution : this compound and P are markers for S. chinensis, while Angeloylgomisin O is specific to S. propinqua .
  • Therapeutic Potential: Tigloylgomisin H is the most studied for anticancer applications, while this compound’s role remains underexplored despite structural similarities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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